molecular formula C16H15NO2 B14012912 N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide CAS No. 86896-38-0

N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide

Katalognummer: B14012912
CAS-Nummer: 86896-38-0
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: YFAHPJFZBCNZGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide is an organic compound with a complex structure. It is characterized by the presence of a benzene ring, a methyl group, and an acetamide group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide typically involves the reaction of benzyl chloride with methylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced technologies and equipment ensures the consistent production of high-quality compounds.

Analyse Chemischer Reaktionen

Types of Reactions: N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide (DMSO) as an oxidant and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxoacetamide derivatives, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. In biology and medicine, it serves as an intermediate in the development of drugs and therapeutic agents. Additionally, it is used in industrial processes to produce high-value chemicals .

Wirkmechanismus

The mechanism of action of N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide include N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one hydrochloride and N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride. These compounds share structural similarities but differ in their functional groups and specific applications .

Highlighting Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

86896-38-0

Molekularformel

C16H15NO2

Molekulargewicht

253.29 g/mol

IUPAC-Name

N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide

InChI

InChI=1S/C16H15NO2/c1-12-8-10-13(11-9-12)15(18)16(19)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI-Schlüssel

YFAHPJFZBCNZGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C(=O)N(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.